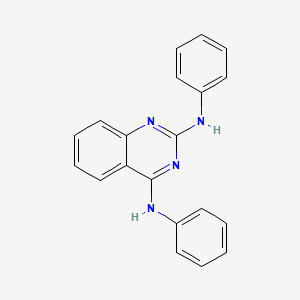

Quinazoline, 2,4-dianilino-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline, 2,4-dianilino- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazoline, 2,4-dianilino- is particularly notable for its applications in medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 2,4-dianilino- typically involves the cyclization of 2-aminobenzonitriles with various reagents. One common method is the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . This method is efficient and yields the desired quinazoline derivatives in high purity.

Industrial Production Methods

Industrial production of quinazoline, 2,4-dianilino- often involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Quinazoline, 2,4-dianilino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.

Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and quinazoline-2,4-diones, which have significant biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Quinazoline derivatives represent a class of organic heterocyclic compounds with a wide array of biopharmaceutical applications, including anti-inflammatory, antimicrobial, antimetabolic syndrome, anticonvulsant, and antipsychotic activities . Quinazoline consists of a benzene ring fused with a pyrimidine ring . Due to their diverse bioactivities, quinazoline derivatives have been explored as drugs for treating different tumors, with some already FDA-approved, like erlotinib, gefitinib, vandetanib, and lapatinib .

Scientific Research Applications

Anti-Cancer Research:

- Tyrosine Kinase Inhibitors Quinazoline derivatives have been developed as inhibitors targeting tyrosine kinases, serine-threonine kinases, p53 regulators, and the folic acid pathway, reducing cancer cell growth .

- Wnt Signaling Inhibitors 2,4-Diamino-quinazoline (2,4-DAQ) can suppress Wnt/β-catenin target genes, such as AXIN2, MYC, and LGR5, inhibiting gastric cancer cell growth through the apoptotic pathway . 2,4-DAQ also inhibits the migration and invasion of gastric cancer cells and suppresses tumor growth in human gastric tumor xenografts .

- PARP-1/2 Inhibitors Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, offering a means for cancer treatment by interfering with DNA repair in cancer cells . Inhibiting PARP-1/2 offers an important arsenal for cancer treatments via interfering with DNA repair of cancer cells . Compound 24 was found to be an attractive candidate molecule, which possessed an acceptable pharmacokinetic profile and produced remarkable antitumor activity in both breast cancer xenograft model and glioblastoma orthotopic model in mice, either alone or in combination treatment .

- Anti-Proliferative Effects Certain quinazoline derivatives can produce an anti-proliferative effect, useful in treating psoriasis and cancers, including breast, lung, colon, rectum, stomach, prostate, bladder, pancreas, and ovary cancers .

Alzheimer's Disease (AD) Research:

- Multitarget-Directed Ligands (MTDLs) Quinazoline derivatives show promise as MTDLs for treating Alzheimer's disease by inhibiting cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) . For example, 2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine exhibits dual activity in inhibiting both cholinesterases and amyloid-beta .

- β-Amyloid Aggregation Inhibition Specific quinazoline isomers have demonstrated potent inhibition of Aβ40 and Aβ42 accumulation, with potential applications in preventing β-amyloid aggregation in AD .

Herbicide Research:

- HPPD Inhibitors Quinazoline-2,4-diones are investigated as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for synthesizing novel herbicides . HPPD inhibitors block HPPA-HGA conversion, leading to deficiencies in isoprenoid redox cofactors and growth inhibition .

Antibacterial Activity:

- Inhibitors of Bacterial Strains Certain N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested for antibacterial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .

- Antibacterial Inhibitors Quinazoline-2,4-dione derivatives have been screened to identify compounds showing potent enzyme activity and acceptable pharmacokinetic properties as antibacterial inhibitors .

Data Table: Quinazoline Derivatives in Cancer Treatment

| Compound | Target | Mechanism of Action | Model System | Outcome |

|---|---|---|---|---|

| Erlotinib, Gefitinib, Vandetanib, Lapatinib | Various Tumors | Acts as drugs against different tumors | - | FDA-approved drugs |

| 2,4-Diamino-quinazoline (2,4-DAQ) | Wnt/β-catenin signaling | Suppresses Wnt/β-catenin target genes, leading to the suppression of gastric cancer cell growth through apoptosis | Human gastric tumor xenograft in nude mice | Suppressed tumor growth, inhibited migration/invasion of gastric cancer cells |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1/2 | Interferes with DNA repair of cancer cells | Breast cancer xenograft model and glioblastoma orthotopic model in mice | Remarkable antitumor activity, either alone or in combination treatment |

| Quinazoline Derivatives | Class I receptor tyrosine kinase sensitive cancers | Inhibition of Class I receptor tyrosine kinase | - | Anti-proliferative effect, useful in the treatment of cancers such as breast, lung, colon, rectum, stomach, prostate, bladder, pancreas, and ovary cancers |

Case Studies

- Gastric Cancer Treatment with 2,4-DAQ A study showed that 2,4-diamino-quinazoline (2,4-DAQ) effectively inhibited gastric cancer cell growth by suppressing Wnt/β-catenin target genes . In vivo experiments using human gastric tumor xenografts in nude mice demonstrated that 2,4-DAQ treatment suppressed tumor growth . Transcriptome sequencing analysis revealed that 2,4-DAQ is more effective on gastric cancers that exhibit higher expression levels of Wnt-signaling pathway-related genes .

- PARP-1/2 Inhibition with Quinazoline-2,4(1H,3H)-dione Derivatives Research on quinazoline-2,4(1H,3H)-dione derivatives led to the discovery of compound 24, a potent PARP-1/2 inhibitor . Compound 24 exhibited high enzymatic potency, binding selectivity, and a significantly longer residence time for PARP-1 over PARP-2 . In vivo studies showed that compound 24 produced remarkable antitumor activity in both breast cancer and glioblastoma models in mice .

Wirkmechanismus

The mechanism of action of quinazoline, 2,4-dianilino- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Quinazoline, 2,4-dianilino- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:

Quinazoline-2,4-diones: These compounds have similar structures but differ in their oxidation state and biological activities.

Quinazolinones: These derivatives have a carbonyl group at the 4-position and exhibit different pharmacological properties.

Quinoxalines: Although structurally related, quinoxalines have different nitrogen atom positions and biological activities

Biologische Aktivität

Quinazoline derivatives, particularly 2,4-dianilino- , have gained significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties supported by various studies.

Overview of Quinazoline Derivatives

Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They are recognized as "privileged structures" in drug design due to their ability to interact with multiple biological targets. The 2,4-dianilino- quinazoline variant is noted for its potential in treating various diseases through mechanisms such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2,4-dianilino- derivatives against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Testing : A study demonstrated that certain quinazoline derivatives exhibited moderate to strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The most promising compounds showed inhibition zones ranging from 10 mm to 13 mm, with minimum inhibitory concentration (MIC) values around 70-80 mg/mL .

- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. This mechanism has been validated through both in vitro and in vivo studies .

Anticancer Potential

Quinazoline derivatives have also been explored for their anticancer properties:

- VEGFR-2 Inhibition : Several studies indicate that quinazoline-based compounds act as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. For example, compound 2 showed a 75% reduction in tumor growth in xenograft models when administered at a dosage of 100 mg/kg/day .

- Kinase Inhibition : Quinazolines are known to inhibit various kinases involved in cancer progression, including EGFR and HER-2. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives exhibit:

- Anti-inflammatory Effects : Some studies report that quinazoline compounds can reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

- Antioxidant Activity : Certain derivatives have shown significant antioxidant properties, with IC50 values indicating their effectiveness in scavenging free radicals .

Summary of Biological Activities

| Biological Activity | Efficacy Level | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate to Strong | Inhibition of DHFR |

| Anticancer | Significant | VEGFR-2 inhibition; kinase inhibition |

| Anti-inflammatory | Notable | Reduction of inflammatory markers |

| Antioxidant | High | Free radical scavenging |

Case Studies

- Antibacterial Study : A series of N2,N4-disubstituted quinazoline-2,4-diamines were tested against multidrug-resistant Acinetobacter baumannii, showing a survival rate improvement from 66% to 90% at lower dosages compared to traditional antibiotics .

- Anticancer Research : In a clinical trial involving vandetanib (a quinazoline derivative), patients exhibited significant tumor shrinkage with manageable side effects when treated with this compound combined with standard chemotherapy .

Eigenschaften

CAS-Nummer |

27142-44-5 |

|---|---|

Molekularformel |

C20H16N4 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

2-N,4-N-diphenylquinazoline-2,4-diamine |

InChI |

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(24-19)22-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,24) |

InChI-Schlüssel |

VNPWQZPLOBAPPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.